molecular formula C18H22N4O3 B2916828 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-40-7

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2916828
CAS No.: 941970-40-7
M. Wt: 342.399
InChI Key: VQQFGMSHSPVVOL-UHFFFAOYSA-N
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Description

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with various reagents to form the spirocyclic structure. For instance, the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates has been used to synthesize similar spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and computational modeling can aid in identifying the most efficient production methods .

Chemical Reactions Analysis

Types of Reactions

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated spirocyclic structure .

Scientific Research Applications

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis pathway. This interaction can prevent the activation of necroptosis, a form of programmed cell death, thereby offering therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique spirocyclic structure combined with the indoline moiety. This combination offers a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFGMSHSPVVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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